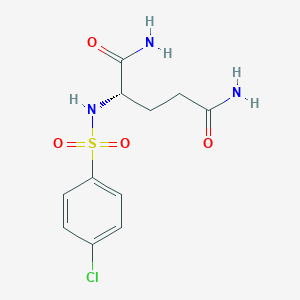![molecular formula C14H15NO2 B12603490 2-Methyl-3-[(naphthalen-2-yl)amino]propanoic acid CAS No. 873554-99-5](/img/structure/B12603490.png)
2-Methyl-3-[(naphthalen-2-yl)amino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 2-méthyl-3-[(naphtalén-2-yl)amino]propanoïque est un composé organique qui appartient à la classe des acides aminés
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide 2-méthyl-3-[(naphtalén-2-yl)amino]propanoïque implique généralement les étapes suivantes :
Matériaux de départ : La synthèse commence par des matériaux de départ disponibles dans le commerce tels que la 2-naphtylamine et l’acide 2-méthylacrylique.
Conditions de réaction : La réaction est réalisée dans des conditions contrôlées, impliquant souvent l’utilisation d’un catalyseur et de solvants spécifiques pour faciliter la réaction.
Purification : Le produit est purifié à l’aide de techniques telles que la recristallisation ou la chromatographie afin d’obtenir le composé souhaité avec une grande pureté.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer une synthèse à grande échelle utilisant des conditions de réaction similaires, mais optimisées pour des rendements plus élevés et une rentabilité. Cela peut inclure l’utilisation de réacteurs à flux continu et de systèmes de purification automatisés.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 2-méthyl-3-[(naphtalén-2-yl)amino]propanoïque peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent le convertir en différentes formes réduites.
Substitution : Le cycle naphtalénique peut subir des réactions de substitution avec divers réactifs.
Réactifs et conditions courants
Agents oxydants : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Agents réducteurs : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.
Réactifs de substitution : Les halogènes, les agents de nitration et les agents de sulfonation sont couramment utilisés pour les réactions de substitution.
Produits majeurs
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des naphtoquinones, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels sur le cycle naphtalénique.
4. Applications de la recherche scientifique
L’acide 2-méthyl-3-[(naphtalén-2-yl)amino]propanoïque a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme bloc de construction pour la synthèse de molécules organiques plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel comme agent thérapeutique pour diverses maladies.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et comme précurseur pour la synthèse de colorants et de pigments.
Applications De Recherche Scientifique
2-Methyl-3-[(naphthalen-2-yl)amino]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
Le mécanisme d’action de l’acide 2-méthyl-3-[(naphtalén-2-yl)amino]propanoïque implique son interaction avec des cibles moléculaires et des voies spécifiques. Le cycle naphtalénique lui permet de se lier à certains récepteurs ou enzymes, modulant leur activité. Cela peut entraîner divers effets biologiques, tels que l’inhibition de la croissance microbienne ou l’induction de l’apoptose dans les cellules cancéreuses.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 2-amino-3-(naphtalén-1-yl)propanoïque : Un autre dérivé d’acide aminé avec un cycle naphtalénique.
Acide 2-méthyl-3-(phénylamino)propanoïque : Un composé similaire avec un groupe phényle au lieu d’un cycle naphtalénique.
Unicité
L’acide 2-méthyl-3-[(naphtalén-2-yl)amino]propanoïque est unique en raison de la présence à la fois d’un groupe méthyle et d’un cycle naphtalénique, qui confèrent des propriétés chimiques et biologiques distinctes. Sa structure permet des interactions spécifiques avec des cibles moléculaires, ce qui en fait un composé précieux pour la recherche et les applications industrielles.
Propriétés
Numéro CAS |
873554-99-5 |
|---|---|
Formule moléculaire |
C14H15NO2 |
Poids moléculaire |
229.27 g/mol |
Nom IUPAC |
2-methyl-3-(naphthalen-2-ylamino)propanoic acid |
InChI |
InChI=1S/C14H15NO2/c1-10(14(16)17)9-15-13-7-6-11-4-2-3-5-12(11)8-13/h2-8,10,15H,9H2,1H3,(H,16,17) |
Clé InChI |
MXYQTDGZIVJFKA-UHFFFAOYSA-N |
SMILES canonique |
CC(CNC1=CC2=CC=CC=C2C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


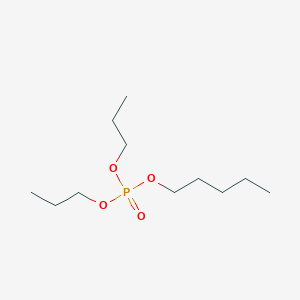
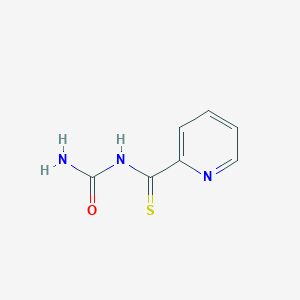

![1H-Isoindol-1-one, 5-[(2,4-difluorophenyl)amino]-2,3-dihydro-2-phenyl-](/img/structure/B12603436.png)
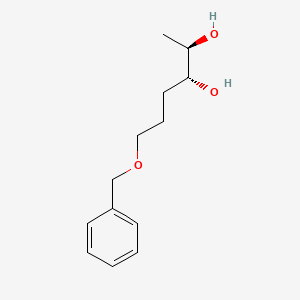
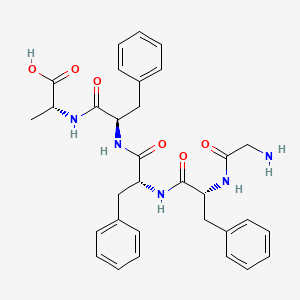
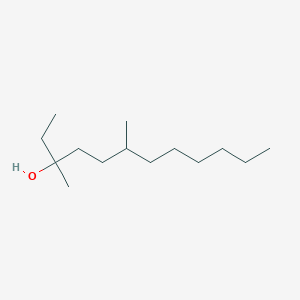
![5-Chloro-2-hydroxy-N-[3-(2-phenylethoxy)benzyl]benzamide](/img/structure/B12603457.png)
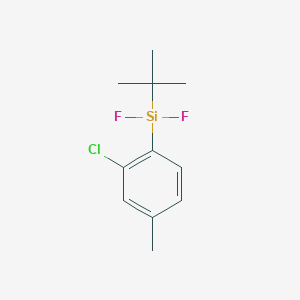


![{4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]phenoxy}acetic acid](/img/structure/B12603502.png)
![9-Chloro-2-methyl-1-propyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B12603509.png)
